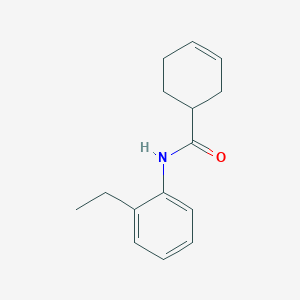![molecular formula C14H15NOS B261829 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)
2-phenyl-N-[2-(2-thienyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-[2-(2-thienyl)ethyl]acetamide, also known as PTAC, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PTAC belongs to the class of thioamides and is structurally similar to other thioamides such as thalidomide and lenalidomide.
Mécanisme D'action
The exact mechanism of action of 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide is not fully understood. However, it has been suggested that 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory and immune responses. 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
2-phenyl-N-[2-(2-thienyl)ethyl]acetamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the formation of new blood vessels (angiogenesis) that are required for tumor growth. Additionally, 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases, including cancer and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide is its low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide.
Orientations Futures
There are several future directions for the research on 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide. One potential direction is the development of 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide and to identify its molecular targets. Furthermore, the development of 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide analogs with improved solubility and bioavailability may enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide involves the reaction of 2-acetylthiophene with 2-phenylethylamine in the presence of acetic anhydride and glacial acetic acid. The reaction yields 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide as a white crystalline solid with a melting point of 103-105°C. The purity of 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
2-phenyl-N-[2-(2-thienyl)ethyl]acetamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the pathogenesis of various inflammatory diseases.
Propriétés
Nom du produit |
2-phenyl-N-[2-(2-thienyl)ethyl]acetamide |
|---|---|
Formule moléculaire |
C14H15NOS |
Poids moléculaire |
245.34 g/mol |
Nom IUPAC |
2-phenyl-N-(2-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C14H15NOS/c16-14(11-12-5-2-1-3-6-12)15-9-8-13-7-4-10-17-13/h1-7,10H,8-9,11H2,(H,15,16) |
Clé InChI |
RILSDBRDIYIROS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NCCC2=CC=CS2 |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NCCC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



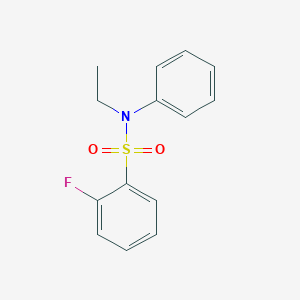
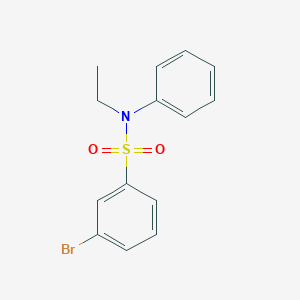
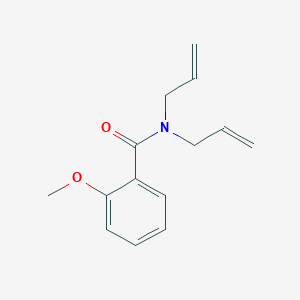
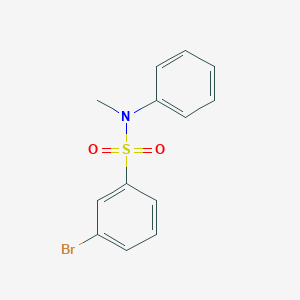
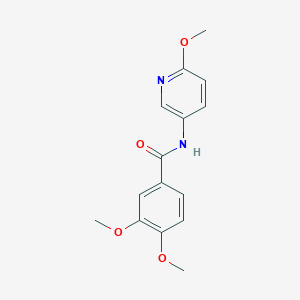
![Ethyl 2-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B261775.png)
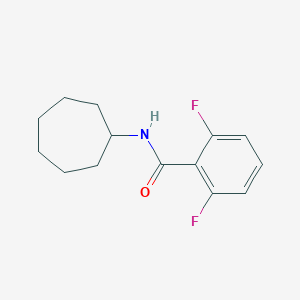
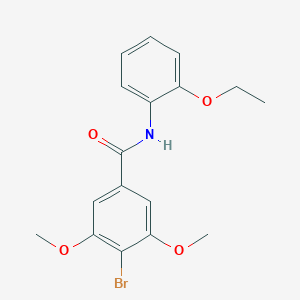
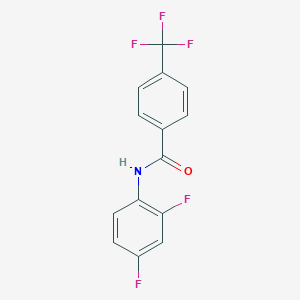
![Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B261795.png)
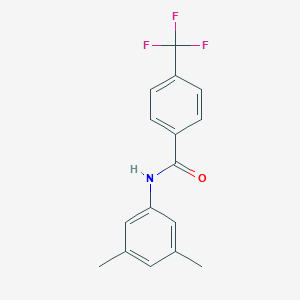
![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)
